

Crystal structure of 3-bromo-9-ethyl-9H-carbazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole

Cat. No.: B1374427

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure of 3-Bromo-9-Ethyl-9H-Carbazole

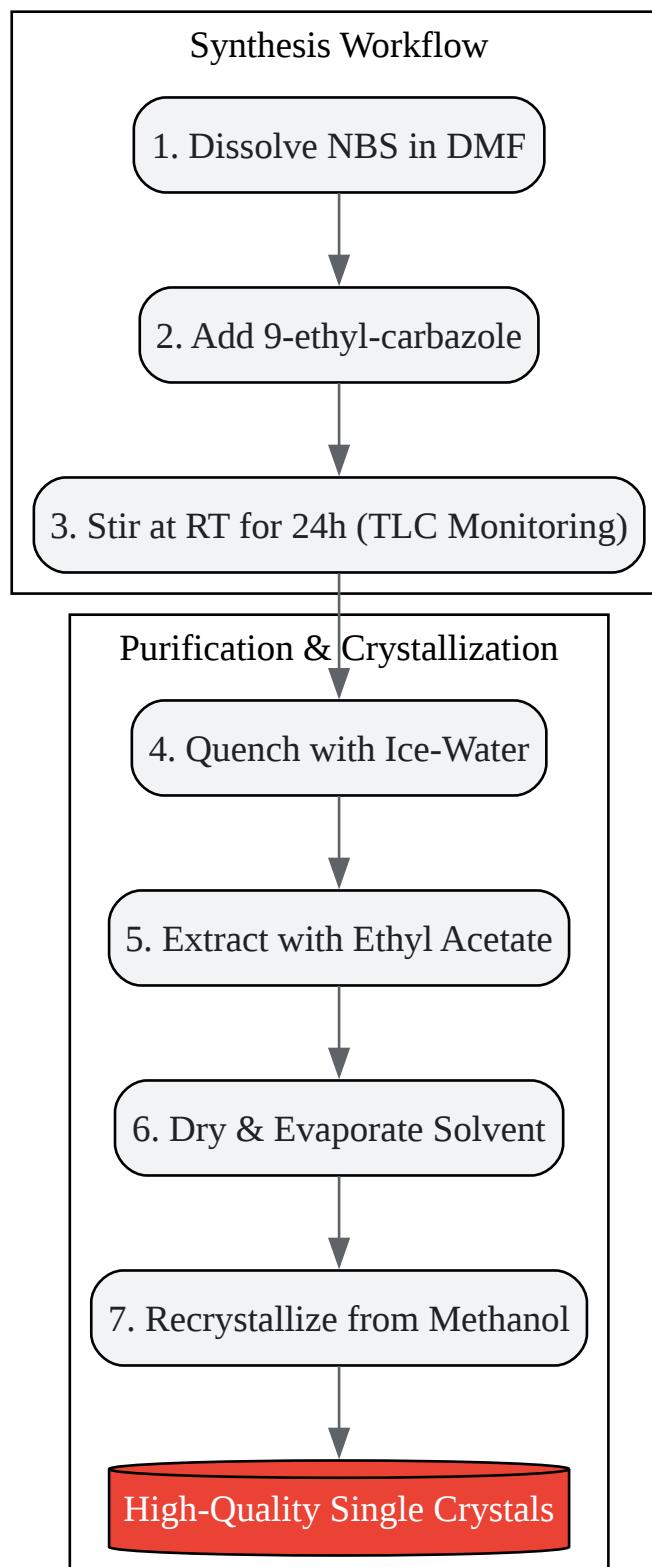
Authored by: A Senior Application Scientist

Introduction

N-substituted carbazole derivatives are a cornerstone in modern materials science and medicinal chemistry, recognized for their significant potential in applications ranging from opto-electronic devices to anti-cancer research.^{[1][2]} The specific arrangement of atoms and molecules in the solid state—the crystal structure—profoundly dictates the macroscopic properties of these materials, influencing everything from charge transport efficiency in organic semiconductors to bioavailability in pharmaceutical compounds. A thorough understanding of this three-dimensional architecture is therefore not merely academic; it is a critical prerequisite for rational design and targeted development of novel functional molecules.

This technical guide provides a comprehensive examination of the crystal structure of 3-bromo-9-ethyl-9H-carbazole ($C_{14}H_{12}BrN$), a representative mono-brominated carbazole derivative. We will delve into the precise experimental protocols for its synthesis and crystallization, the methodology of its single-crystal X-ray diffraction analysis, and a detailed interpretation of its molecular and supramolecular features. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, field-proven understanding of the structural characteristics of this important molecular scaffold.

Part 1: Synthesis and Single Crystal Growth


The acquisition of high-quality single crystals is the most critical step in determining a crystal structure. The protocol described herein is a validated, scalable method for producing needle-like crystals of 3-bromo-9-ethyl-9H-carbazole suitable for X-ray diffraction analysis.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Rationale for Synthetic Approach

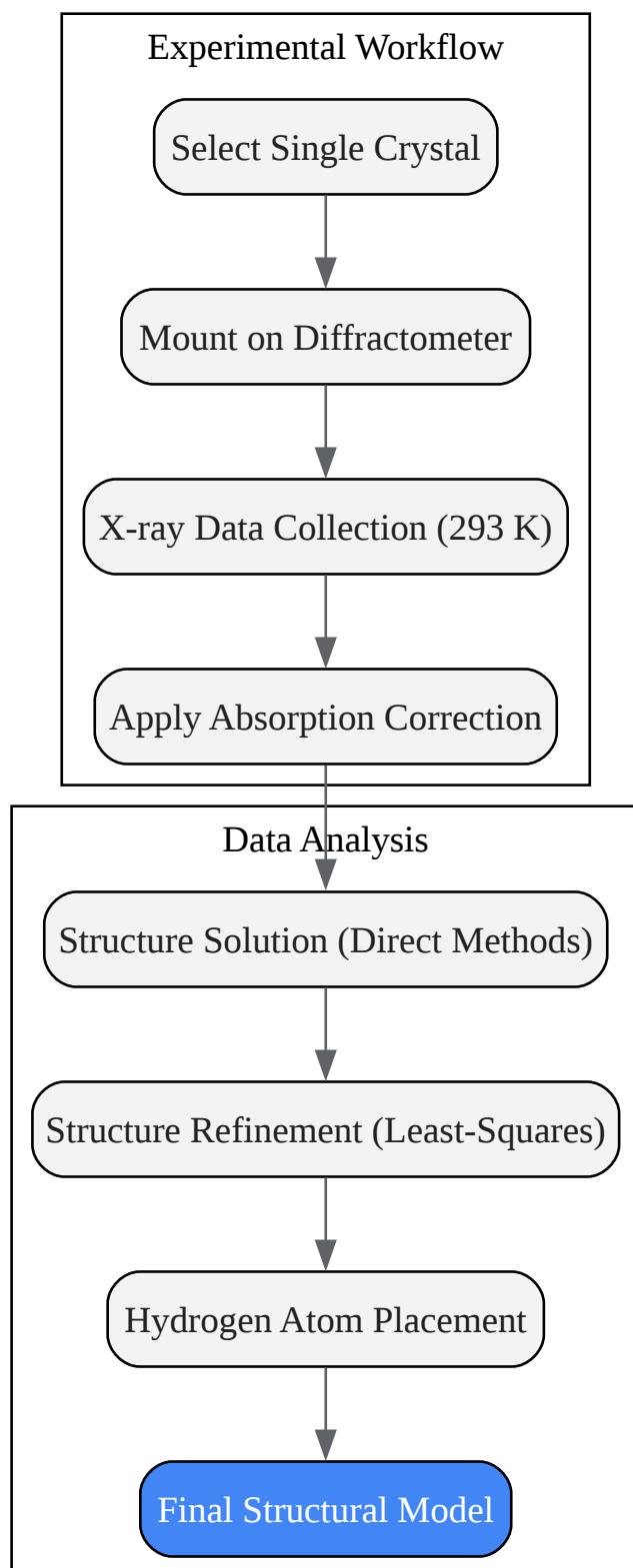
The chosen synthetic route employs N-bromosuccinimide (NBS) as a selective brominating agent for the electron-rich carbazole ring system. Dimethylformamide (DMF) serves as the polar aprotic solvent, facilitating the electrophilic aromatic substitution reaction. The reaction is performed at room temperature, which provides a balance between reaction rate and selectivity, minimizing the formation of poly-brominated byproducts.[\[2\]](#) The ethyl group at the 9-position enhances solubility and influences the crystal packing, making it a common substituent in carbazole-based materials.

Detailed Experimental Protocol

- Reaction Setup: To a solution of N-bromosuccinimide (0.911 g, 5.12 mmol) in 10 mL of dimethylformamide (DMF), add 9-ethyl-carbazole (1.00 g, 5.12 mmol).[\[2\]](#)
- Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours.[\[2\]](#) The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[\[2\]](#)[\[3\]](#)
- Work-up and Extraction: Upon completion, the reaction mixture is poured into a large volume of ice-water. This precipitates the crude product. The aqueous mixture is then extracted with ethyl acetate.[\[2\]](#)
- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.[\[2\]](#)
- Crystallization: The resulting crude product is recrystallized from methanol to yield white, needle-like crystals of 3-bromo-9-ethyl-9H-carbazole.[\[1\]](#)[\[2\]](#) The yield for this procedure is approximately 62%, with a melting point of 58-60°C.[\[3\]](#)

[Click to download full resolution via product page](#)

Synthesis and Crystallization Workflow


Part 2: X-ray Diffraction and Structure Determination

The precise atomic arrangement was elucidated using single-crystal X-ray diffraction. This technique provides definitive proof of structure and offers unparalleled insight into molecular geometry and intermolecular interactions.

Data Collection and Refinement

A suitable single crystal with dimensions of approximately 0.40 x 0.09 x 0.08 mm was selected and mounted on a Rigaku XtaLAB mini diffractometer.[\[2\]](#) The data were collected at a temperature of 293 K using Molybdenum K α radiation ($\lambda = 0.71075 \text{ \AA}$).[\[1\]](#)[\[2\]](#)[\[3\]](#) A multi-scan absorption correction was applied to the collected data.[\[2\]](#)

The structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[\[2\]](#) All hydrogen atoms were placed in geometrically idealized positions and treated as riding on their parent atoms.[\[2\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

X-ray Crystallography Workflow

Part 3: Structural Analysis and Discussion

Crystal Data and Structure Refinement

The compound crystallizes in the orthorhombic system with the space group Pbca.[1][3][5] This centrosymmetric space group indicates that the crystal lattice is built from molecules and their inversion images. The unit cell contains eight molecules (Z = 8).[1][2][3] Key crystallographic data are summarized in the table below.

Parameter	Value	Reference(s)
Chemical Formula	C ₁₄ H ₁₂ BrN	[1][2]
Formula Weight	274.16 g/mol	[1][2][5]
Crystal System	Orthorhombic	[1][2][3]
Space Group	Pbca	[1][3][5]
a (Å)	15.263 (16)	[1][2][3]
b (Å)	7.745 (8)	[1][2][3]
c (Å)	20.41 (2)	[1][2][3]
Volume (Å ³)	2413 (5)	[1][2][3]
Z	8	[1][2][3]
Temperature (K)	293	[2][3]
Radiation (λ, Å)	Mo Kα (0.71075)	[1][2][3]
R-factor (R[F ² > 2σ(F ²)])	0.078	[2]
wR(F ²)	0.236	[2]
CCDC Reference	1442215	[1]

Molecular Structure

The asymmetric unit of 3-bromo-9-ethyl-9H-carbazole contains one molecule. The core tricyclic carbazole ring system is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.026

Å from the mean plane.[1][2][3][6][7] This planarity is a characteristic feature of the carbazole moiety and is crucial for its electronic properties.

The substituents, however, deviate from this plane. The carbon atoms of the N-ethyl group are displaced from the mean plane of the carbazole ring system by 0.148 Å for the methylene (CH_2) carbon and a more significant 1.59 Å for the terminal methyl (CH_3) carbon.[1][2][3][6][7] This out-of-plane orientation of the ethyl group is a common conformational feature that can disrupt close packing and influence the material's solubility and thermal properties.

Schematic of 3-bromo-9-ethyl-9H-carbazole

Supramolecular Assembly and Intermolecular Interactions

In the crystal, the packing is primarily governed by van der Waals forces. A notable feature of the crystal packing is the presence of $\text{C}-\text{H}\cdots\pi$ interactions.[1][2][3][6] These are weak, non-covalent interactions where a hydrogen atom interacts with the electron cloud of the aromatic carbazole system. The observed $\text{H}\cdots\pi$ contact distances range from 2.698 to 2.898 Å, which is significantly shorter than the sum of the van der Waals radii (3.70 Å), indicating a meaningful attractive interaction.[1][2][3][6] These interactions link molecules into a stable three-dimensional network, contributing to the overall thermodynamic stability of the crystal lattice.

Conclusion

This guide has detailed the synthesis, crystallization, and comprehensive structural analysis of 3-bromo-9-ethyl-9H-carbazole. The molecule crystallizes in the orthorhombic Pbca space group, with the carbazole core exhibiting pronounced planarity. The ethyl substituent is positioned out of this plane, a key conformational detail influencing its solid-state behavior. The crystal packing is stabilized by a network of $\text{C}-\text{H}\cdots\pi$ interactions. This detailed structural knowledge provides a crucial foundation for researchers in materials science and drug development, enabling a deeper understanding of structure-property relationships and facilitating the rational design of new carbazole-based functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. scienceopen.com [scienceopen.com]
- 5. 3-Bromo-9-ethylcarbazole | C14H12BrN | CID 621080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of 3-bromo-9-ethyl-9H-carbazole [epubl.ktu.edu]
- To cite this document: BenchChem. [Crystal structure of 3-bromo-9-ethyl-9H-carbazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1374427#crystal-structure-of-3-bromo-9-ethyl-9h-carbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com